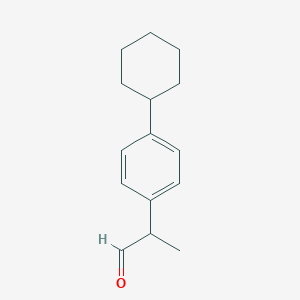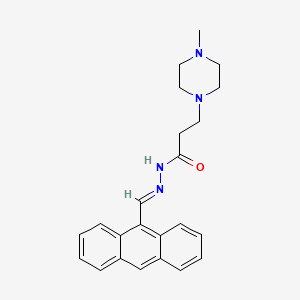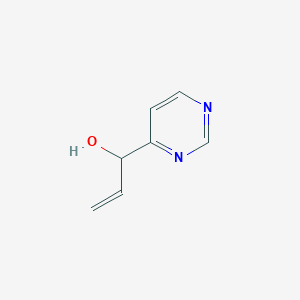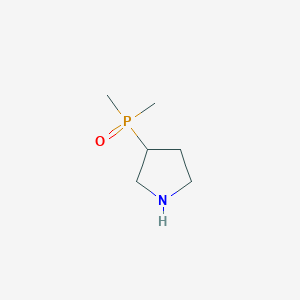
3-Dimethylphosphorylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Dimethylphosphorylpyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a dimethylphosphoryl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Dimethylphosphorylpyrrolidine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the cyclization process.
Industrial Production Methods: Industrial production of pyrrolidine derivatives, including this compound, can involve the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina . This reaction is carried out at high temperatures (165–200°C) and pressures (17–21 MPa) in a continuous tube reactor.
化学反応の分析
Types of Reactions: 3-Dimethylphosphorylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphosphoryl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of phosphorylated pyrrolidine derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.
科学的研究の応用
3-Dimethylphosphorylpyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and as a reagent in chemical processes.
作用機序
The mechanism of action of 3-Dimethylphosphorylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the nature of the substituents. The phosphoryl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity towards target proteins.
類似化合物との比較
Pyrrolidine: A parent compound with a similar ring structure but without the dimethylphosphoryl group.
Pyrrolizidine: Contains two fused pyrrolidine rings and exhibits different biological activities.
Prolinol: A hydroxylated derivative of pyrrolidine with distinct chemical properties.
Uniqueness: 3-Dimethylphosphorylpyrrolidine is unique due to the presence of the dimethylphosphoryl group, which imparts specific chemical reactivity and biological activity. This functional group enhances the compound’s potential as a versatile scaffold in drug discovery and other applications.
特性
分子式 |
C6H14NOP |
|---|---|
分子量 |
147.16 g/mol |
IUPAC名 |
3-dimethylphosphorylpyrrolidine |
InChI |
InChI=1S/C6H14NOP/c1-9(2,8)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3 |
InChIキー |
LBPJWNQCILFOBO-UHFFFAOYSA-N |
正規SMILES |
CP(=O)(C)C1CCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


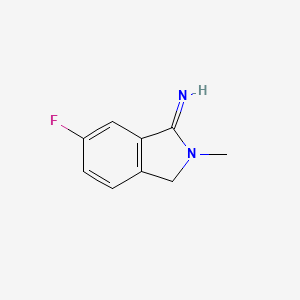
![tert-butylN-[(6-sulfamoylnaphthalen-2-yl)methyl]carbamate](/img/structure/B13560532.png)
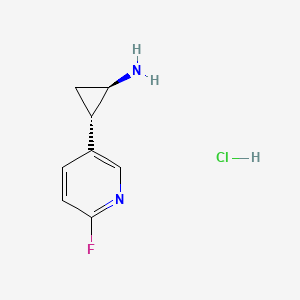
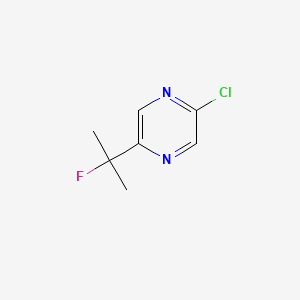
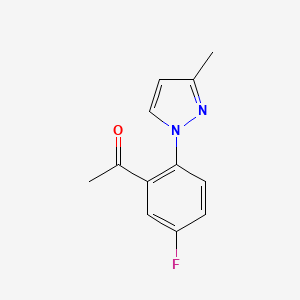
![2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560556.png)
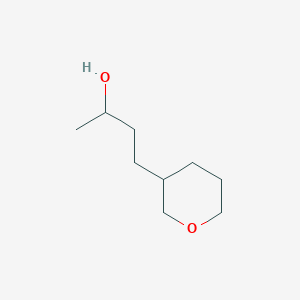
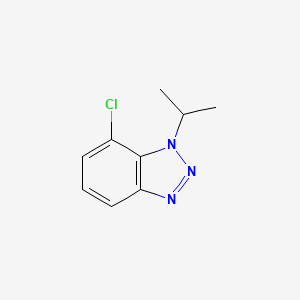
![3-Azabicyclo[3.2.1]octan-1-amine](/img/structure/B13560589.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoicacid](/img/structure/B13560597.png)
![6-Methanesulfonylpyrazolo[1,5-a]pyrimidine](/img/structure/B13560602.png)
